Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, a nitrophenyl group, a carbamoyl group, and a sulfonyl group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The thiazole and piperazine rings, in particular, would contribute significantly to the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in various solvents .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, a category similar to the compound , have been synthesized through microwave-assisted processes. These compounds, featuring various heterocyclic nuclei, demonstrated significant antimicrobial activity against test microorganisms, with some showing antiurease and antilipase activities. This indicates the compound's potential in creating therapeutic agents targeting microbial infections and enzyme-related disorders (Başoğlu et al., 2013).
Anticancer Potentials
Derivatives synthesized from similar backbone structures have been evaluated for their anticancer properties. Specifically, novel carbazole derivatives were tested on human breast cancer cell lines (MCF7), showcasing significant activity. This underscores the utility of such compounds in developing new anticancer therapies (Sharma et al., 2014).
Antibacterial Activities
Novel piperazine derivatives have been designed and synthesized, demonstrating enhanced antibacterial activities against various pathogens. This highlights the compound's role in addressing bacterial resistance and developing new antibiotics (Qi, 2014).
Synthesis and Evaluation as Anticancer Agents
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated, showing strong anticancer agents' potential. Such studies pave the way for new drug discoveries in cancer treatment (Rehman et al., 2018).
Mycobacterium Tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues were developed as novel Mycobacterium tuberculosis GyrB inhibitors. This research suggests these compounds' potential in treating tuberculosis, addressing the need for new therapeutic options (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole and thiosemicarbazone derivatives, which this compound is a part of, are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The aromaticity of the thiazole ring, which this compound contains, may contribute to its in vivo stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O7S2/c1-2-35-23(30)26-11-13-27(14-12-26)37(33,34)19-9-5-17(6-10-19)21(29)25-22-24-20(15-36-22)16-3-7-18(8-4-16)28(31)32/h3-10,15H,2,11-14H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGTTHUEQLKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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